molecular formula C12H10F3N3O2 B1527307 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1111881-70-9

5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1527307
CAS No.: 1111881-70-9
M. Wt: 285.22 g/mol
InChI Key: YEJLVTLDKVKEEO-UHFFFAOYSA-N
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Description

5-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative with a trifluoromethylbenzyl substituent at the N1 position. Its molecular formula is $ \text{C}{12}\text{H}{10}\text{F}3\text{N}3\text{O}_2 $, and it has a molecular weight of 285.23 g/mol. The compound is characterized by a 1,2,3-triazole core substituted with a methyl group at C5 and a carboxylic acid group at C4, while the N1 position is modified with a 4-(trifluoromethyl)benzyl moiety.

Synthetic routes typically involve cycloaddition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by hydrolysis of ester intermediates to yield the carboxylic acid derivative. For example, describes a general procedure for synthesizing analogous triazole carboxylic acids via alkaline hydrolysis of ester precursors .

Properties

IUPAC Name

5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c1-7-10(11(19)20)16-17-18(7)6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJLVTLDKVKEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1CC2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to bind with enzymes and receptors, exhibiting versatile biological activities such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, and analgesic properties. The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. Additionally, they can affect gene expression by binding to specific DNA sequences or transcription factors, thereby altering the transcriptional activity of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways. For instance, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, this compound can interact with receptors and modulate their activity, leading to changes in cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH conditions. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy.

Biological Activity

5-Methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1111881-70-9) is a novel compound belonging to the triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

  • Molecular Formula : C₁₂H₁₀F₃N₃O₂
  • Molecular Weight : 285.22 g/mol
  • Structure : The compound features a triazole ring substituted with a trifluoromethyl group, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings related to its anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. In particular:

  • In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, studies on related triazole compounds demonstrated IC50 values as low as 13.6 µM against K562 leukemia cells .
CompoundCell LineIC50 (µM)
11gK56213.6
6gCCRF-SB112

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

  • Broad-Spectrum Efficacy : Studies have shown that triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's structure enhances its interaction with microbial targets .

Antioxidant Properties

Antioxidant activity is another notable aspect of triazole compounds:

  • DPPH Assay : Similar compounds have demonstrated notable free radical scavenging abilities, indicating potential applications in preventing oxidative stress-related diseases .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical and laboratory settings:

  • Anticancer Mechanism : A study explored the mechanism of action for triazole derivatives in leukemia cells, noting that they may act as nucleoside analogs by inhibiting key metabolic pathways involved in cell proliferation .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various triazole derivatives against Candida albicans, revealing significant inhibition at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at the N1 position and the triazole core. Key comparisons include:

Compound Name N1 Substituent C5 Substituent Key Features Bioactivity Highlights
Target Compound 4-(Trifluoromethyl)benzyl Methyl High lipophilicity (CF$_3$ group), metabolic stability Not explicitly reported in evidence
5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid Phenyl Methyl Lower lipophilicity, simpler aryl group Crystallographically characterized (R = 0.063)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Dual CF$_3$ and Cl substituents Potent antitumor activity (GP = 68.09% vs NCI-H522)
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl Heterocyclic substituent 40% growth inhibition in NCI-H522 lung cancer cells
1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 3-Chloro-4-fluorophenyl Methyl Halogenated aryl group (Cl, F) No bioactivity data reported

Key Observations :

  • Trifluoromethyl vs. Phenyl : The trifluoromethylbenzyl group in the target compound enhances lipophilicity and metabolic resistance compared to the phenyl analog .
  • Halogenated Aryl Groups: Chloro- and fluoro-substituted analogs (e.g., ) exhibit varied bioactivity, with the 4-chlorophenyl/CF$_3$ hybrid showing notable antitumor effects .

Preparation Methods

General Synthetic Strategy

The synthesis of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid typically involves:

  • Formation of the 1,2,3-triazole ring via cycloaddition or cyclocondensation reactions.
  • Introduction of the trifluoromethyl-substituted phenyl moiety at the N-1 position of the triazole.
  • Installation or preservation of the carboxylic acid group at the 4-position.
  • Methyl substitution at the 5-position of the triazole ring.

This modular approach allows for flexibility in substituent variation and optimization of reaction conditions for scale-up.

Modular Three-Step Synthesis from Carboxylic Acids and Acyl Hydrazines

A recent study in The Journal of Organic Chemistry (2024) describes a modular three-step procedure for synthesizing medicinally relevant fused triazoles combining carboxylic acids with acyl hydrazines, which can be adapted to prepare 1,2,3-triazole derivatives similar to the target compound.

Key steps include:

  • Activation of the carboxylic acid to form an acyl hydrazide intermediate.
  • Cyclization with hydrazine derivatives to form the triazole ring.
  • Functionalization at N-1 with arylmethyl groups, including trifluoromethyl-substituted phenyl rings.

This method achieves good to excellent yields and tolerates various substituents, including trifluoromethyl groups, with potential for scale-up without chromatography.

Cyclocondensation Routes via Hydrazide Intermediates

From related heterocyclic synthesis research, hydrazide intermediates play a crucial role in triazole formation:

  • Starting from the corresponding carboxylic acid derivative, hydrazine hydrate treatment yields acid hydrazides under reflux in ethanol.
  • Subsequent reaction with reagents such as carbon disulfide or ammonium thiocyanate under reflux in ethanolic potassium hydroxide or acidic ethanol leads to cyclization forming triazole or related heterocycles.
  • The process involves careful control of reaction time (5–10 hours) and temperature to optimize yields (typically 70–80%).

Though the cited study focuses on-triazoles and related oxadiazoles, the methodology is adaptable for 1,2,3-triazole derivatives by selecting appropriate hydrazide and cyclization conditions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Description Yield (%) Notes
1 Hydrazine hydrate, ethanol, reflux 5 h Conversion of carboxylic acid to acid hydrazide ~73% Confirmed by IR and NMR spectroscopy
2 Carbon disulfide, ethanolic KOH, reflux 10 h Cyclization to form heterocyclic thione intermediates ~75% Purification by recrystallization
3 Ammonium thiocyanate, HCl, ethanol, reflux 6 h Formation of thiosemicarbazide derivatives ~82% Precipitation and recrystallization
4 Cyclization under basic reflux Formation of triazole ring system ~78% Characterized by IR, NMR, and elemental analysis

These steps can be modified to incorporate the trifluoromethylphenyl substituent at the N-1 position via appropriate arylmethyl precursors.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Disappearance of ethyl protons and appearance of exchangeable NH signals confirm hydrazide formation; characteristic chemical shifts for methyl and aromatic protons validate substitution patterns.
  • IR Spectroscopy: Key absorptions for NH, C=O, and C=N bonds indicate successful intermediate and final product formation.
  • Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights confirm product identity.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages align with calculated values, supporting purity and correct composition.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
CuAAC (Azide-Alkyne Cycloaddition) Alkyne, azide, Cu(I) catalyst Cycloaddition High regioselectivity, mild conditions Requires azide precursor synthesis
Modular Acyl Hydrazine Cyclization Carboxylic acid, acyl hydrazine Cyclization Good yields, scalable, chromatography-free Multi-step, requires hydrazine handling
Hydrazide Cyclocondensation Hydrazine hydrate, CS2, ammonium thiocyanate Cyclocondensation Versatile, well-characterized intermediates Longer reaction times, multiple purification steps

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid?

Answer:
The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and carbonyl reagents to form the triazole core. A key step is the introduction of the 4-(trifluoromethyl)benzyl group via alkylation or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC). For example, intermediates such as methyl 5-methyl-1H-triazole-4-carboxylate can be functionalized with 4-(trifluoromethyl)benzyl bromide under basic conditions. Final hydrolysis of the ester group (using NaOH or LiOH) yields the carboxylic acid derivative .

Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

  • Single-crystal X-ray diffraction is definitive for resolving bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks). For instance, triazole derivatives exhibit planar triazole rings with dihedral angles <5° relative to attached aromatic groups .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent effects: the trifluoromethyl group appears as a singlet near δ -60 ppm in ¹⁹F NMR.
  • IR spectroscopy confirms carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?

Answer:

  • Temperature control : Cyclocondensation steps require 80–100°C for 12–24 hours to minimize side products.
  • Catalyst selection : CuI (5 mol%) in CuAAC improves regioselectivity for 1,4-disubstituted triazoles.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product in >90% purity. Contaminants like unreacted azides are removed via aqueous washes .

Advanced: How can discrepancies between computational (DFT) and experimental structural data be resolved?

Answer:
Discrepancies in bond lengths or angles often arise from crystal packing forces not modeled in gas-phase DFT. For example, X-ray data may show a triazole C-N bond elongation (1.34 Å vs. DFT-predicted 1.31 Å) due to intermolecular hydrogen bonding. Adjusting computational parameters (e.g., solvent effects via PCM models) or performing periodic boundary condition simulations improves agreement .

Advanced: What experimental strategies elucidate the compound’s biological targets and mechanisms?

Answer:

  • Enzyme inhibition assays : Screen against cytochrome P450 isoforms or kinases using fluorogenic substrates. IC₅₀ values are derived from dose-response curves.
  • Molecular docking : Dock the compound into target proteins (e.g., CYP51 for antifungal activity) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions in active sites.
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) for target validation .

Advanced: How do structural modifications (e.g., substituent variation) influence bioactivity?

Answer:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~2.5), improving membrane permeability.
  • Benzyl vs. phenyl substitution : 4-Trifluoromethylbenzyl increases steric bulk, reducing off-target effects compared to smaller substituents.
  • Carboxylic acid group : Critical for hydrogen bonding with catalytic residues (e.g., in metalloenzymes). Methyl ester prodrugs improve oral bioavailability .

Methodological: How should solubility and stability challenges be addressed in biological assays?

Answer:

  • Solubility : Use DMSO stock solutions (<1% v/v) with PBS (pH 7.4) to prevent precipitation.
  • Stability : Store at -20°C under inert atmosphere (N₂). Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water). Acidic conditions (pH <3) stabilize the carboxylic acid form .

Data Analysis: How can conflicting bioactivity data across studies be systematically addressed?

Answer:

  • Purity verification : Confirm compound integrity via LC-MS and elemental analysis. Impurities >5% skew IC₅₀ values.
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for batch-to-buffer variability (e.g., Mg²⁺ concentration in kinase assays).
  • Meta-analysis : Compare EC₅₀ ranges across ≥3 independent studies to identify outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methyl-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid

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